2-(2-Methylphenyl)oxirane
Description
Significance of Aryloxirane Frameworks in Contemporary Organic Synthesis
Aryloxiranes, a class of compounds featuring a three-membered oxirane (epoxide) ring attached to an aromatic system, represent highly valuable intermediates in modern organic synthesis. The inherent ring strain of the epoxide functional group makes these molecules susceptible to a variety of ring-opening reactions when treated with nucleophiles such as amines or alcohols. evitachem.comuni-graz.at This reactivity allows for the stereocontrolled introduction of two adjacent functional groups, making aryloxiranes versatile building blocks for the construction of more complex molecular architectures. evitachem.com
Their utility is particularly prominent in medicinal chemistry and the synthesis of natural products, where precise control of stereochemistry is often crucial for biological activity. nih.govnih.gov Chiral, optically pure epoxides are especially sought-after as precursors for a wide range of pharmaceuticals. mdpi.comresearchgate.net The ability to transform a simple alkene into a multifunctional aryloxirane that can be further elaborated has cemented the importance of this structural motif in synthetic strategies. researchgate.net
Overview of Research Directions for Substituted Oxiranes
Research into substituted oxiranes, including aryloxiranes like 2-(2-Methylphenyl)oxirane, is multifaceted and dynamic. A significant portion of this research is dedicated to developing novel synthetic methods, with a strong emphasis on enantioselectivity.
Synthetic Methodologies: Key research directions in synthesis focus on the catalytic asymmetric epoxidation of alkenes and the Corey-Chaykovsky epoxidation of ketones to produce chiral epoxides. nih.gov A major and evolving area is the use of biocatalysis. uni-graz.at Enzymes such as epoxide hydrolases (EHs) and monooxygenases are employed for the kinetic resolution of racemic epoxides or the direct asymmetric epoxidation of olefins, offering environmentally benign alternatives to traditional chemical methods. uni-graz.atmdpi.comresearchgate.net
Control of Reactivity: A central theme in the chemistry of substituted oxiranes is the regioselective and stereoselective control of their ring-opening reactions. The position of the nucleophilic attack on an unsymmetrical epoxide is governed by a combination of steric and electronic factors, as well as the reaction conditions (e.g., acidic or basic media). acs.org For instance, in para-substituted trans-2,3-diaryloxiranes, electron-withdrawing groups on one phenyl ring direct the nucleophilic attack to the β-carbon, while electron-releasing groups reverse this regioselectivity. acs.org The presence of ortho-substituents, as in this compound, introduces additional steric considerations that can influence reactivity and selectivity. nih.govmdpi.com
Applications: The primary application of chiral substituted oxiranes is as building blocks in the synthesis of complex, high-value molecules. They are crucial intermediates in the production of various pharmaceuticals, including β-blockers. researchgate.net
Historical Context of this compound Research
The study of epoxides dates back to the late 19th and early 20th centuries with the development of fundamental synthetic methods. Early approaches to oxirane synthesis included the Darzens condensation and epoxidation using peroxy acids. While these classical methods provided access to the oxirane ring, research on specifically substituted derivatives such as this compound is a more recent development, driven by the increasing need for structurally diverse and stereochemically defined building blocks in synthesis.
By the latter half of the 20th century, the focus had shifted towards understanding and controlling the reactivity of these compounds. A 1976 study, for example, investigated the thermal rearrangement of the related compound 2-Methyl-2-(2-Hydroxy-4-Methylphenyl)-Oxirane. tandfonline.com Research from 1999 specifically addressed the ring-opening reactions of ortho-substituted phenyl oxiranes with borohydrides, highlighting how substituents govern reactivity and selectivity. nih.gov The development of asymmetric catalysis in the late 20th century further intensified research into chiral oxiranes, leading to the advanced chemo- and biocatalytic methods used today. researchgate.net
Current Gaps and Future Perspectives in the Academic Investigation of this compound
Despite the extensive research on aryloxiranes, specific gaps remain in the understanding and application of this compound. The steric hindrance imposed by the ortho-methyl group presents distinct challenges for both synthesis and subsequent transformations, and methodologies specifically optimized for this substrate are not widely reported. While general biocatalytic methods exist, the enzymatic resolution or synthesis of this compound remains an area with potential for further exploration to develop highly efficient and selective processes. mdpi.commdpi.com
Future research is likely to focus on several key areas:
Advanced Catalysis: The design of novel chemo- and biocatalysts tailored for the highly enantioselective synthesis of ortho-substituted aryloxiranes will be a priority. This includes the engineering of enzymes with pockets that can accommodate sterically demanding substrates. uni-graz.atmdpi.com
Mechanistic Studies: Detailed computational and experimental studies are needed to fully elucidate the influence of the ortho-methyl group on the regioselectivity and stereoselectivity of its ring-opening reactions under various conditions.
Novel Applications: Exploration of this compound as a unique building block for new pharmaceuticals, agrochemicals, and functional materials is a promising avenue. Its specific substitution pattern could impart unique properties to target molecules. solubilityofthings.com
Sustainable Synthesis: Integrating this building block into greener synthetic routes, for example by using flow chemistry in combination with immobilized biocatalysts, represents a significant future direction. nih.gov
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 2783-26-8 | nih.gov |
| Molecular Formula | C₉H₁₀O | nih.gov |
| Molecular Weight | 134.17 g/mol | nih.gov |
| InChIKey | AUFMIJGTPFQWAN-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CC1=CC=CC=C1C2CO2 | nih.gov |
Table 2: Selected Synthetic Approaches for Substituted Oxiranes
| Method | Description | Example Substrate/Product | Source(s) |
| Epoxidation of Alkenes | Direct oxidation of a carbon-carbon double bond using a peracid or other oxidizing agent. Asymmetric versions use chiral catalysts. | Styrene (B11656) → 2-Phenyloxirane | evitachem.com |
| Corey-Chaykovsky Epoxidation | Reaction of a ketone or aldehyde with a sulfur ylide to form an epoxide. Asymmetric catalysis can be used for enantioselectivity. | Acetophenone → 2-Methyl-2-phenyloxirane | nih.gov |
| Biocatalytic Hydrolysis (Kinetic Resolution) | An enzyme, typically an epoxide hydrolase (EH), selectively hydrolyzes one enantiomer of a racemic epoxide, leaving the other enantiomer in high purity. | Racemic Styrene Oxide → (R)-Styrene Oxide + (S)-Styrene-1,2-diol | mdpi.comresearchgate.net |
| Darzens Condensation | Reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). | 2-Nitrobenzaldehyde (B1664092) → trans-3-(2-Nitrophenyl)-N-phenyloxirane-2-carboxamides | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFMIJGTPFQWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950505 | |
| Record name | 2-(2-Methylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2783-26-8 | |
| Record name | 2-(2-Methylphenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2783-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methylphenyl)oxirane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylphenyl)oxirane | |
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Synthetic Methodologies for 2 2 Methylphenyl Oxirane
Direct Epoxidation Strategies for 2-(2-Methylphenyl)oxirane Precursors
Direct epoxidation involves the conversion of the double bond in 2-methylstyrene (B165405) into an epoxide ring in a single synthetic step. This is a widely used and efficient approach.
Catalytic methods are favored for their efficiency and the ability to operate under mild conditions. Transition metals and peracids are common catalysts for this transformation.
Transition metal complexes are effective catalysts for the epoxidation of olefins, including styrene (B11656) derivatives. mdpi.com They activate an oxidant, which then transfers an oxygen atom to the alkene.
Manganese: Manganese-based catalysts, such as manganese salen complexes, have been extensively studied for olefin epoxidation. acs.org For instance, Mn(III) salen complexes supported on materials like graphene oxide have been used to catalyze the epoxidation of α-methylstyrene, achieving high conversions and enantioselectivities with oxidants like m-CPBA or NaClO. mdpi.com Manganese salts, like MnSO4, in the presence of hydrogen peroxide and a bicarbonate buffer, have also been shown to effectively epoxidize various alkenes. capes.gov.br The catalytic cycle is believed to involve high-valent oxo-manganese species. mdpi.com The epoxidation of cis-β-methylstyrene has been investigated using manganese catalysts with chiral ligands to induce enantioselectivity. researchgate.netmdpi.com
Cobalt: Cobalt complexes, particularly cobalt(II) salen and porphyrin complexes, are also active catalysts for epoxidation. nih.govresearchgate.net For example, cobalt porphyrin has been used for the aerobic epoxidation of trans-β-methylstyrene, resulting in a 99% conversion and 81% selectivity for the epoxide. nih.govacs.org Nanostructured Co3O4 supported on TiO2 has been shown to be an effective catalyst for the epoxidation of methylstyrene with hydrogen peroxide, showing high conversion rates. rsc.org
Iron: Iron-based catalysts are attractive due to the low cost and low toxicity of iron. rsc.org Non-heme iron complexes have been developed for the epoxidation of terminal alkenes using environmentally friendly oxidants like aqueous H2O2. mdpi.com For the epoxidation of β-methylstyrene, an iron catalyst yielded the corresponding epoxide with a 32% yield and a notable 50% enantiomeric excess. mdpi.com The mechanism of iron-catalyzed epoxidation can be complex, with studies suggesting the involvement of water as an oxygen atom source in some systems, leading to byproducts like styrene oxide. mdpi.com
Titanium: Titanium catalysts, such as titanium(IV) salan complexes, are highly effective for the asymmetric epoxidation of olefins. nih.gov These systems can achieve very high enantioselectivity (up to >99.5% ee) for a range of alkenes. nih.gov The catalytic activity is influenced by electronic effects of the ligand, while steric properties govern the enantioselectivity. nih.gov
Table 1: Transition Metal-Catalyzed Epoxidation of Methylstyrene Derivatives This table is interactive. Users can sort the data by clicking on the column headers.
| Catalyst System | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Cobalt Porphyrin | trans-β-Methylstyrene | O₂/Linoleic Acid | 99 | 81 | N/A | nih.govacs.org |
| Co₃O₄ on TiO₂ | Methylstyrene | H₂O₂ | >85 | High | N/A | rsc.org |
| Non-heme Iron Complex | β-Methylstyrene | H₂O₂ | 32 | N/A | 50 | mdpi.com |
| Titanium(IV) Salan | (Z)-β-Methylstyrene | Peroxide | High | High | >99.5 | nih.gov |
| Mn(III) Salen on GO | α-Methylstyrene | m-CPBA/NaClO | High | High | >99 | mdpi.com |
Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for the epoxidation of alkenes. masterorganicchemistry.com The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid delivers an oxygen atom to the double bond. masterorganicchemistry.com This method is known for its reliability and stereospecificity, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com The epoxidation of trans-anethole (p-methoxy-trans-β-methylstyrene), a compound structurally related to 2-methylstyrene, with m-CPBA is a well-documented example used in educational settings to illustrate this reaction. scribd.comsmolecule.com The use of buffers can be important to prevent the acid-sensitive epoxide product from undergoing ring-opening reactions with the carboxylic acid byproduct. scribd.com
An alternative two-step method for synthesizing epoxides involves the formation of a halohydrin from the alkene, followed by an intramolecular cyclization. youtube.com In the first step, the alkene (2-methylstyrene) is treated with a halogen (like Br₂ or Cl₂) in the presence of water. libretexts.org This reaction proceeds via a cyclic halonium ion intermediate. Water acts as a nucleophile, attacking the more substituted carbon, which leads to the formation of a halohydrin (a compound containing both a halogen and a hydroxyl group on adjacent carbons). libretexts.org In the second step, the halohydrin is treated with a base (e.g., sodium hydroxide (B78521) or sodium hydride). The base deprotonates the hydroxyl group to form an alkoxide, which then undergoes an intramolecular Williamson ether synthesis (an SN2 reaction) to displace the adjacent halide and form the epoxide ring. youtube.com This method provides a reliable route to epoxides and is particularly useful when direct epoxidation methods are not suitable.
Producing enantiomerically pure epoxides is crucial for the synthesis of chiral drugs and other biologically active molecules. Asymmetric epoxidation aims to selectively produce one enantiomer over the other.
The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols, using a catalyst generated from titanium tetraisopropoxide and a chiral diethyl tartrate. wikipedia.orgnumberanalytics.com However, the classic Sharpless epoxidation is not directly applicable to unfunctionalized alkenes like 2-methylstyrene because it requires the presence of an allylic alcohol for the catalyst to coordinate and direct the epoxidation. wikipedia.orglboro.ac.uk
Despite this limitation, the principles of the Sharpless epoxidation have inspired the development of other catalytic systems for the asymmetric epoxidation of unfunctionalized olefins. For instance, chiral ketone-based catalysts can generate chiral dioxiranes in situ, which then act as the epoxidizing agent. While high enantioselectivity has been achieved for many alkenes, styrenes have proven to be challenging substrates. pnas.org Nevertheless, progress has been made, with some carbocyclic oxazolidinone-containing ketone catalysts achieving high enantioselectivity (89–93% ee) for the epoxidation of various styrenes. pnas.org Another approach involves the Corey-Chaykovsky epoxidation of ketones. A catalytic asymmetric version of this reaction has been developed to synthesize 2,2-disubstituted terminal epoxides from methyl ketones with high yields and enantioselectivities. nih.gov
Asymmetric Epoxidation for Enantiomerically Enriched this compound
Jacobsen-Katsuki Epoxidation Analogues
The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese(III) salen complex. While direct studies on this compound are not extensively detailed, research on analogous substrates, particularly α-methylstyrene, provides significant insight into the potential of this catalytic system.
Analogues of the Jacobsen-Katsuki catalyst, particularly those immobilized on solid supports, have been developed to enhance catalyst recyclability and, in some cases, improve enantioselectivity. For instance, chiral Mn(salen) complexes grafted onto mesoporous materials have demonstrated high activity and enantioselectivity for various olefins. liv.ac.uk In the epoxidation of α-methylstyrene, a substrate structurally similar to 2-methylstyrene, heterogeneous Mn(salen) catalysts have shown a remarkable increase in enantiomeric excess (ee) compared to their homogeneous counterparts. One study reported an increase in ee from 53.3% with a homogeneous catalyst to 73.9% when the catalyst was immobilized on silica. liv.ac.uk
Further modifications involve creating homochiral bis-diamine-bridged bi-Mn(salen) complexes. These catalysts have been studied in the asymmetric epoxidation of α-methylstyrene, styrene, and indene (B144670), showing comparable activity and enantioselectivity to the original Jacobsen's catalyst. sciengine.com The use of m-CPBA as an oxidant with these catalysts at lower temperatures (-78 °C) has led to ee values as high as 99% for α-methylstyrene, although with a decrease in conversion. sciengine.com These findings suggest that analogues of the Jacobsen-Katsuki catalyst are highly effective for producing chiral epoxides from styrene derivatives, and similar high enantioselectivities could be anticipated for 2-methylstyrene.
Chiral Catalyst-Based Approaches
One notable approach involves the use of manganese salen complexes catalyzed by urea–H₂O₂ adduct as a benign oxidant. This system has proven effective for the epoxidation of various nonfunctionalized alkenes, yielding excellent epoxide yields (>99%) and high enantiomeric excess (up to 99% for chromene derivatives), although the ee for styrene itself was lower (23–39%). researchgate.net
Another strategy is the immobilization of chiral Mn(III)salen complexes on polymers. For example, a catalyst immobilized on poly(hydroxyethyl methacrylate) (pHEMA) in an ionic liquid medium ([bmim]PF₆) provided excellent yields (84%–92%) and enantioselectivities (80%–91% ee) for the epoxidation of α-methylstyrene. cjcatal.com This system also benefits from the ability to reuse the catalyst multiple times without a significant loss of activity. cjcatal.com Similarly, catalysts supported on zirconium phosphonate-phosphates have shown high enantioselectivity for α-methylstyrene (up to >99% ee) and indene (up to 99% ee), outperforming the corresponding homogeneous catalysts. mdpi.com
Ketone-based chiral catalysts represent a different class of organocatalysts for epoxidation. The Shi epoxidation, for instance, uses a fructose-derived chiral ketone to generate a chiral dioxirane (B86890) in situ, which then acts as the epoxidizing agent. For the epoxidation of trans-β-methylstyrene, a chiral ketone catalyst used with Oxone as the oxidant achieved a 90-94% yield of the corresponding oxide. orgsyn.org
Table 1: Performance of Various Chiral Catalysts in the Epoxidation of Styrene Analogues
Generated code Compound Reference Table
Compound Name Structure/Formula This compound C₉H₁₀O α-Methylstyrene C₉H₁₀ Indene C₉H₈ trans-β-Methylstyrene C₉H₁₀ Styrene C₈H₈ 2-Methylbenzaldehyde C₈H₈O m-Chloroperoxybenzoic acid (m-CPBA) C₇H₅ClO₃ Sodium hypochlorite NaOCl Potassium hydroxide KOH Trichloroisocyanuric acid (TCCA) C₃Cl₃N₃O₃ Dimethylsulfoxonium methylide C₃H₈OS Urea-hydrogen peroxide adduct CH₆N₂O₃ Poly(hydroxyethyl methacrylate) (pHEMA) (C₆H₁₀O₃)n Zirconium phosphonate-phosphate Material Oxone KHSO₅
Reactivity and Mechanistic Investigations of 2 2 Methylphenyl Oxirane
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The core reactivity of 2-(2-methylphenyl)oxirane involves the cleavage of a carbon-oxygen bond within the epoxide ring, driven by the release of ring strain. This process can be catalyzed by either acids or bases, with each pathway exhibiting distinct mechanistic features.
Under acidic conditions, the epoxide oxygen is activated, facilitating nucleophilic attack. This activation significantly lowers the energy barrier for the ring-opening reaction, allowing even weak nucleophiles to participate.
In the presence of a Brønsted acid (e.g., H₂SO₄, HClO₄), the first step of the mechanism is the rapid and reversible protonation of the epoxide oxygen. researchgate.netlibretexts.org This creates a protonated epoxide, which is a much more reactive electrophile because the hydroxyl group is an excellent leaving group.
The subsequent step involves the nucleophilic attack on one of the epoxide carbons. For asymmetrically substituted epoxides like this compound, the site of attack is highly regioselective. The transition state of this step has significant S_N1-like character. libretexts.orgarkat-usa.org A partial positive charge develops on the carbon atoms of the breaking C-O bond. The phenyl ring, particularly with the electron-donating o-methyl group, can effectively stabilize a positive charge on the adjacent benzylic carbon through resonance and induction. researchgate.net Consequently, the nucleophile preferentially attacks the more substituted (benzylic) carbon atom. libretexts.orgarkat-usa.org The reaction proceeds with an inversion of stereochemistry at the site of attack, characteristic of an S_N2-like process. This hybrid S_N1/S_N2 mechanism results in the formation of a trans-1,2-disubstituted product. libretexts.org
Lewis acids (e.g., BF₃·OEt₂, AlCl₃, Cr(salen)Cl) serve as powerful catalysts for epoxide ring-opening by coordinating to the lone pair of electrons on the epoxide oxygen. core.ac.ukmdpi.com This coordination polarizes the C-O bonds, rendering the carbon atoms more electrophilic and activating the ring towards nucleophilic attack. mdpi.com
The mechanism is analogous to the Brønsted acid-catalyzed pathway, where the Lewis acid-epoxide adduct is the key reactive intermediate. The regioselectivity is similarly governed by the stability of the developing carbocationic character at the transition state, favoring attack at the more substituted benzylic position of this compound. researchgate.net A notable example involves frustrated Lewis pairs (FLPs), where the Lewis acidic component (e.g., a borane) activates the epoxide, allowing the sterically hindered Lewis basic partner (e.g., a phosphine) to act as the nucleophile in the ring-opening step. researchgate.net This approach offers a metal-free method for controlled epoxide activation.
In the presence of a strong base and nucleophile (e.g., alkoxides, amines, Grignard reagents), the ring-opening of this compound proceeds through a classic S_N2 mechanism. libretexts.org Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. Instead, the potent nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring.
Due to the S_N2 nature of the reaction, steric hindrance is the primary factor controlling regioselectivity. The nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.org For this compound, this is the terminal (primary) carbon. The attack forces the ring to open, forming an alkoxide intermediate, which is subsequently protonated during a workup step to yield the final alcohol product. This reaction is stereospecific, resulting in an inversion of configuration at the carbon center that undergoes nucleophilic attack.
The choice of reaction conditions—acidic versus basic—is a critical determinant of the regiochemical outcome in the ring-opening of this compound.
Acid-Catalyzed Conditions : Nucleophilic attack occurs at the more substituted benzylic carbon . This is the electronically favored position due to the stabilization of the partial positive charge in the transition state by the o-tolyl group.
Base-Catalyzed Conditions : Nucleophilic attack occurs at the less substituted terminal carbon . This is the sterically favored position for an S_N2 attack.
Both pathways are highly stereospecific . The nucleophilic attack proceeds from the side opposite to the C-O bond being broken, leading to a clean inversion of the stereocenter at the point of attack. For instance, if a chiral enantiomer of this compound is used, the ring-opening reaction will produce a product with a predictable and inverted stereochemistry. arkat-usa.orgmdpi.com
The 2-methylphenyl (o-tolyl) substituent exerts a profound influence on the reactivity and selectivity of the ring-opening reaction through a combination of electronic and steric effects.
Electronic Influence : The methyl group is electron-donating via induction and hyperconjugation. When positioned on the phenyl ring, it enhances the ring's ability to stabilize the developing positive charge at the benzylic carbon in the transition state of the acid-catalyzed reaction. This electronic donation reinforces the intrinsic preference for nucleophilic attack at the benzylic site under acidic conditions. researchgate.net
Steric Influence : The placement of the methyl group at the ortho position creates significant steric bulk around the benzylic carbon. This steric hindrance is a major factor in base-catalyzed reactions, strongly disfavoring S_N2 attack at the benzylic position and directing the nucleophile to the more accessible terminal carbon. This effect is more pronounced than for an unsubstituted styrene (B11656) oxide. In some cases, the steric interaction between the ortho-methyl group and the epoxide ring can influence the rotational conformation of the phenyl group, which in turn can affect the accessibility of the benzylic carbon even under acidic conditions, though electronic factors typically dominate. thieme-connect.com
The following table summarizes the regioselectivity observed in the ring-opening of styrene oxide derivatives under various conditions, illustrating the principles applicable to this compound.
Table 1. Regioselectivity in the Ring-Opening of Styrene Oxide Derivatives.
Regioselectivity and Stereospecificity in Ring-Opening
Stereochemical Outcomes of Ring-Opening Reactions
The ring-opening of epoxides like this compound is a cornerstone of synthetic chemistry, and the stereochemistry of these reactions is of paramount importance. The attack of a nucleophile can theoretically occur from the front or the back side of the carbon-oxygen bond being broken. In many cases, a backside attack, analogous to an SN2 mechanism, is observed. This leads to an inversion of the stereochemistry at the carbon atom that is attacked.
However, the stereochemical outcome is not always straightforward and can be influenced by several factors. For instance, in photocatalytic ring-opening reactions of α-epoxy ketones in methanol, the presence of electron-donating groups on the phenyl ring, such as a methyl group, can diminish the stereoselectivity of the reaction. niscpr.res.in This is attributed to the formation of radical cation intermediates, where the increased stability provided by the electron-donating group allows for a loss of stereochemical integrity before the nucleophilic attack by methanol. niscpr.res.in The mechanism involves an electron transfer from the epoxide to a photoexcited catalyst, forming radical cations which are then trapped by the nucleophilic solvent. niscpr.res.in
Intermolecular Reactions with Various Nucleophiles
The strained three-membered ring of this compound makes it susceptible to attack by a wide array of nucleophiles, leading to the formation of diverse functionalized products. These reactions typically involve the cleavage of one of the carbon-oxygen bonds of the oxirane ring.
Alcohols: In the presence of an acid or base catalyst, alcohols can act as nucleophiles to open the oxirane ring, resulting in the formation of β-alkoxy alcohols.
Amines: Amines are effective nucleophiles for the ring-opening of epoxides, yielding β-amino alcohols. researchgate.net This reaction is of significant interest due to the prevalence of the β-amino alcohol motif in biologically active compounds. researchgate.netscholaris.ca The reaction of epoxides with amines can be catalyzed by metal salts, providing a regioselective and stereoselective method for their synthesis. researchgate.net For example, the reaction of cyclohexene (B86901) oxide with N-methylaniline derivatives, catalyzed by a chiral metal-organic framework, produces optically active β-amino alcohols in good yields and high enantioselectivities. rsc.org
Thiols: Thiols react with epoxides in a similar fashion to alcohols and amines to produce β-hydroxy thioethers. Borinic acid catalysis has been shown to be effective for the regioselective ring-opening of epoxy alcohols with thiols. scholaris.ca
Grignard Reagents and Organolithium Reagents: Organometallic reagents such as Grignard reagents and organolithium reagents are potent carbon-based nucleophiles that can open the epoxide ring. These reactions lead to the formation of new carbon-carbon bonds and are a valuable tool for constructing more complex molecular skeletons. The attack typically occurs at the less sterically hindered carbon of the oxirane ring.
Intramolecular Rearrangements and Isomerization Pathways
Beyond intermolecular reactions, this compound can undergo various intramolecular rearrangements and isomerizations, leading to the formation of different structural isomers.
Thermal Rearrangements of this compound
Under thermal conditions, this compound can undergo rearrangement reactions. smolecule.com For a related compound, 2-methyl-2-(2-hydroxy-4-methylphenyl)-oxirane, heating at 160°C in a nitrogen atmosphere resulted in a complex mixture of products. tandfonline.com However, the primary rearrangement product was an enolacetate, formed through acyl migration. tandfonline.comtandfonline.com This suggests that thermal activation can induce significant molecular reorganization.
Catalytic Isomerization to Carbonyl Compounds (Aldehydes/Ketones)
The isomerization of epoxides to carbonyl compounds is a synthetically useful transformation. rsc.org Depending on the substitution pattern of the epoxide and the catalyst employed, this rearrangement can yield either aldehydes or ketones. rsc.orgconicet.gov.ar For trisubstituted oxiranes, two primary rearrangement pathways are possible upon C-O bond cleavage promoted by a Lewis acid: hydride migration leading to a ketone, or alkyl/aryl migration resulting in an aldehyde. rsc.org Various catalysts, including bismuth triflate and ionic liquids under microwave irradiation, have been shown to be effective for the isomerization of epoxides to carbonyl compounds. conicet.gov.ar
Formation of Other Cyclic Ethers (e.g., Benzofurans, Oxetanes)
Under specific reaction conditions, this compound can be a precursor for the synthesis of other cyclic ethers.
Benzofurans: The synthesis of benzofurans, a significant heterocyclic motif in medicinal chemistry, can be achieved from precursors that could potentially be derived from this compound. nih.gov For instance, the palladium-catalyzed reaction of 2-chlorophenols with alkynes is a method for synthesizing benzofurans. organic-chemistry.org Another approach involves the intramolecular cyclization of ortho-hydroxystilbenes. organic-chemistry.org
Oxetanes: While the direct conversion of an oxirane to an oxetane (B1205548) is not a common transformation, the underlying principles of ring-opening and closing reactions are central to the synthesis of these four-membered cyclic ethers. acs.org The synthesis of oxetanes often involves intramolecular etherification reactions. acs.org The isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols can be achieved using tris(pentafluorophenyl)borane (B72294) as a catalyst. nih.gov
Oxidation and Degradation Chemistry of this compound
The oxidation of this compound can lead to the formation of diols or other oxygenated products. The degradation chemistry of cyclic ethers is relevant in the context of combustion, where they can be formed as intermediates during the low-temperature oxidation of hydrocarbons. unizar.es The degradation of these cyclic ethers involves a series of complex reactions, including H-abstraction and ring-opening, leading to a variety of smaller molecules. unizar.es
Interactive Data Table
Below is a summary of the reactions discussed:
| Section | Reactant(s) | Reaction Type | Product(s) | Key Findings/Catalysts | Reference(s) |
| 3.1.3.2 | This compound, Nucleophile (e.g., Methanol) | Stereoselective Ring-Opening | β-substituted alcohol | Stereoselectivity can be diminished by electron-donating groups on the phenyl ring in photocatalytic reactions. | niscpr.res.in |
| 3.1.4 | This compound, Various Nucleophiles | Intermolecular Ring-Opening | β-substituted alcohols, amines, thiols, etc. | Reaction with amines is crucial for synthesizing biologically active β-amino alcohols. | researchgate.netresearchgate.netscholaris.carsc.org |
| 3.2.1 | This compound | Thermal Rearrangement | Enolacetate (from a related compound) | Heating can lead to complex mixtures and specific rearrangement products. | smolecule.comtandfonline.comtandfonline.com |
| 3.2.2 | This compound | Catalytic Isomerization | Aldehydes or Ketones | Lewis acids like Bi(OTf)3 can catalyze the rearrangement. | rsc.orgconicet.gov.ar |
| 3.2.3 | Precursors from this compound | Cyclization | Benzofurans, Oxetanes | Various catalytic methods exist for the synthesis of these heterocycles from appropriate precursors. | nih.govorganic-chemistry.orgacs.orgnih.gov |
| 3.3 | This compound | Oxidation/Degradation | Diols, smaller molecules | Important in combustion chemistry. | unizar.es |
Chemical Kinetics and Thermochemical Analysis in Gas-Phase Oxidation
The gas-phase oxidation of this compound is a critical area of study for understanding the combustion chemistry of cyclic ethers, which are significant intermediates in the low-temperature oxidation of hydrocarbons and potential biofuels. unizar.esresearchgate.net Theoretical methods are essential for calculating the electronic structure, as well as thermochemical and kinetic data, to elucidate the complex reaction pathways involved. unizar.esresearchgate.net
Studies on the oxidation of related aromatic compounds, such as cymene, provide insights into the behavior of this compound. For instance, the oxidation of o-cymene (B1210590) shows significant chain-propagation at temperatures below 700 K, a phenomenon attributed to the ortho-effect. osti.gov This effect influences the formation of cyclic ethers. The reaction pathways stemming from the initial radical (RO2) include isomerization to a hydroperoxy alkyl radical (QOOH), which can then decompose to form a cyclic ether and a hydroxyl radical (OH). osti.gov
In the case of o-cymene oxidation, the formation of 2-methyl-2-(2-methylphenyl)oxirane (B1655806) is one of the potential pathways. osti.govsigmaaldrich.com The barrier for the decomposition of the QOOH intermediate to this substituted oxirane is noted to be approximately 9 kcal/mol lower than the barrier for the formation of a six-membered cyclic ether, 3-methyl-4-benzohydropyran. osti.gov This lower energy barrier suggests that the formation of the three-membered oxirane ring is a more favorable pathway at lower temperatures. osti.gov
Thermochemical data for this compound and related compounds are crucial for modeling its combustion behavior. While specific experimental kinetic data for this compound is not extensively detailed in the provided results, the general principles of cyclic ether oxidation kinetics can be applied. The process typically involves initiation via hydrogen abstraction by radicals like OH, followed by a series of radical-mediated reactions. researchgate.netnih.gov
Radical-Mediated Pathways in Combustion Chemistry
The combustion of this compound involves complex radical-mediated pathways. These reactions are initiated by the homolytic cleavage of bonds, which can be induced thermally or chemically, to form radicals. rutgers.edu In combustion environments, the initial steps of oxidation often involve the abstraction of a hydrogen atom from the fuel molecule by radicals such as hydroxyl (OH), forming a fuel radical. osti.govnih.gov
One significant pathway in the low-temperature oxidation of hydrocarbons is the formation of peroxy radicals (ROO•) after the initial fuel radical reacts with molecular oxygen (O2). osti.govresearchgate.net These peroxy radicals can then undergo internal hydrogen abstraction (isomerization) to form hydroperoxyalkyl radicals (•QOOH). osti.gov The subsequent decomposition of •QOOH often leads to the formation of cyclic ethers and an OH radical, propagating the reaction chain. osti.gov
In the context of this compound, its formation can be a product of the oxidation of larger aromatic hydrocarbons like o-cymene. osti.gov Conversely, once formed, this compound itself will undergo further reactions in a combustion environment. The oxirane ring can be opened through reactions with various radical species. researchgate.net For instance, reaction with a cyano (CN) radical can lead to H-abstraction, forming a 2-oxiranyl radical and hydrogen cyanide (HCN). frontiersin.org This 2-oxiranyl radical is a highly unstable species. frontiersin.org
Alkoxy radicals (RO•) are also important intermediates in combustion chemistry. acs.org The formation and subsequent reactions of alkoxy radicals, such as β-scission (cleavage of a C-C bond beta to the radical center), can lead to the formation of smaller, more stable molecules and radicals, driving the combustion process forward. rutgers.edu
Chemical Compounds Mentioned
Chiroptical Properties and Enantioselective Transformations of 2 2 Methylphenyl Oxirane
Accessing Enantiomerically Pure 2-(2-Methylphenyl)oxirane
The synthesis of enantiomerically pure epoxides is a significant focus in organic chemistry due to their role as versatile chiral building blocks. For this compound, also known as o-methylstyrene oxide, several strategies have been developed to obtain it in high enantiomeric purity. These methods are crucial for the synthesis of biologically active molecules and natural products where specific stereochemistry is required.
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to enantiomerically enriched this compound. One of the primary methods is the asymmetric epoxidation of the corresponding alkene, 2-methylstyrene (B165405). This transformation often employs chiral catalysts to induce enantioselectivity.
Various catalytic systems have been explored for this purpose. For instance, chiral manganese(III) salen complexes have been used as catalysts with hydrogen peroxide as the oxidant. mdpi.com These reactions can achieve good to excellent enantiomeric excess (e.e.) values. Another approach involves the use of chiral dioxoruthenium(VI) porphyrins, which have shown efficacy in the enantioselective epoxidation of trans-disubstituted alkenes and can be applied to styrene (B11656) derivatives. rsc.org Additionally, non-heme Fe(II) catalysts with chiral tetradentate ligands have been developed for the asymmetric epoxidation of various olefins using H₂O₂, demonstrating high enantioselectivities. rsc.org
A notable development is the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. nih.govsemanticscholar.org This method, using a heterobimetallic La-Li₃-BINOL complex (LLB), allows for the synthesis of 2,2-disubstituted terminal epoxides from methyl ketones with high enantioselectivity (up to 97% ee) and yield. nih.govsemanticscholar.org Specifically, ortho-substituted acetophenones, which would be precursors to compounds structurally similar to this compound, have been shown to be viable substrates, yielding epoxides in high yield and enantioselectivity. nih.gov
| Catalyst System | Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |
| Chiral Mn(III) Salen | 2-methylstyrene | H₂O₂ | Good to Excellent | mdpi.com |
| Chiral Dioxoruthenium(VI) Porphyrins | trans-β-methylstyrene | - | up to 70% | rsc.org |
| Non-heme Fe(II) Complex | cis-β-methylstyrene | H₂O₂ | >80% | rsc.org |
| La-Li₃-BINOL (LLB) Complex | o-chloroacetophenone | Dimethyloxosulfonium methylide | 96% | nih.gov |
Kinetic Resolution Strategies
Kinetic resolution is a widely used technique to separate a racemic mixture of chiral compounds. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer.
For terminal epoxides like this compound, hydrolytic kinetic resolution (HKR) is a particularly effective method. This reaction often employs chiral (salen)Co(III) complexes as catalysts and water as the nucleophile. sigmaaldrich.com The HKR process can provide both the unreacted epoxide and the corresponding 1,2-diol in highly enantioenriched forms. This method is valued for its practicality, using an inexpensive and environmentally benign reagent (water) and a recyclable catalyst. The selectivity factors (krel) for HKR are often very high, frequently exceeding 50 and in some cases over 200, allowing for the isolation of epoxides with ≥99% ee.
Enzymatic kinetic resolution offers a green alternative, utilizing enzymes like lipases and esterases which exhibit broad substrate scope. unipd.it Microbial epoxide hydrolases are also employed for preparative biotransformations. nih.gov
| Resolution Method | Catalyst/Reagent | Outcome | Key Features | Reference |
| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complex | Enantioenriched epoxide and 1,2-diol | High selectivity (krel > 50), uses water, recyclable catalyst | |
| Azidolytic Kinetic Resolution | Chiral (salen)Cr complex | Enantioenriched epoxide and azido (B1232118) alcohol | Solvent-free conditions, high volumetric productivity | unipd.it |
| Enzymatic Resolution | Lipases, esterases, epoxide hydrolases | Enantioenriched epoxide or diol | Broad substrate scope, environmentally benign | nih.govunipd.it |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. numberanalytics.com
In the context of synthesizing chiral epoxides or their precursors, chiral auxiliaries can be employed in various ways. For example, in an aldol (B89426) reaction, a chiral oxazolidinone auxiliary can be used to control the formation of two contiguous stereocenters, which could be a precursor to a chiral epoxide. wikipedia.org The auxiliary biases the enolate formation and the subsequent reaction with an aldehyde to favor one diastereomer. wikipedia.org
Another example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When attached to a carbonyl compound, it directs the alkylation of the corresponding enolate in a highly diastereoselective manner. wikipedia.org While direct examples for this compound are not prevalent in the initial search, the principles of chiral auxiliary-mediated synthesis are broadly applicable. For instance, the synthesis of planar chiral [2.2]metacyclophanes has been achieved using (−)-menthyl chloroformate as a chiral auxiliary to direct ortho-metalation. rcsi.com This demonstrates the power of auxiliaries to control stereochemistry in complex systems.
Stereoselective Derivatization of Chiral this compound
Once enantiomerically pure this compound is obtained, its synthetic utility lies in its stereoselective derivatization. The strained three-membered ring is susceptible to nucleophilic attack, leading to a variety of functionalized products with retained or inverted stereochemistry at the chiral centers.
Diastereoselective Control in Ring-Opening Reactions
The ring-opening of chiral epoxides with nucleophiles is a fundamental transformation that can proceed with high diastereoselectivity. The outcome of the reaction is governed by the nature of the nucleophile, the solvent, and the presence of catalysts or additives.
Nucleophilic attack on epoxides generally proceeds via an Sₙ2-type mechanism, leading to inversion of configuration at the attacked carbon atom. In the case of this compound, a nucleophile can attack either the benzylic carbon (C2) or the methylene (B1212753) carbon (C1). The regioselectivity of this attack is influenced by both steric and electronic factors.
For instance, the reaction of epoxides with amines to form β-amino alcohols is a common derivatization. vulcanchem.com The use of secondary amines with the addition of triethylamine (B128534) can lead to the regioselective opening of the oxirane from the unhindered side. nih.gov Similarly, the reaction with halide ions, such as bromide from acetyl bromide, can also proceed with high regioselectivity, often attacking the more substituted carbon atom in what can be a mixed Sₙ1/Sₙ2 mechanism. nih.gov
The diastereoselectivity of these reactions is crucial for creating specific stereoisomers. For example, in the synthesis of fluorinated β-bromo- or β-azido-γ-hydroxy-alkylphosphonates, the opening of a fluorinated oxirane with acetyl bromide or sodium azide (B81097) occurs with high diastereoselectivity. nih.gov
Enantioconvergent Transformations
Enantioconvergent synthesis is a powerful strategy that converts both enantiomers of a racemic starting material into a single enantiomeric product. nih.govacs.org This is distinct from kinetic resolution, where one enantiomer is consumed, leaving the other behind. In an ideal enantioconvergent process, the theoretical yield of the desired enantiomer is 100%.
This can be achieved through various metal-catalyzed cross-coupling reactions. acs.orgacs.org For racemic electrophiles, such as a derivative of this compound, a chiral catalyst can facilitate a reaction where both enantiomers of the starting material are converted to a single enantiomer of the product. acs.org Nickel-catalyzed enantioconvergent reactions have been particularly successful. For example, the Negishi arylation of racemic secondary benzylic electrophiles can generate enantioenriched 1,1-diarylalkanes. thieme-connect.com Similarly, enantioconvergent Kumada reactions of racemic α-bromoketones with aryl Grignard reagents have been developed. nih.gov
A direct enantioconvergent transformation (DET) involves two independent reaction pathways for each enantiomer of the racemic substrate, both leading to the same product enantiomer. ethz.ch This requires the chiral catalyst to exhibit opposite enantiopreference for each pathway. While specific examples for this compound were not found in the initial search, the principles of enantioconvergent catalysis represent a cutting-edge approach to asymmetric synthesis that could be applied to its derivatives.
Catalytic Strategies in 2 2 Methylphenyl Oxirane Chemistry
Transition Metal Catalysis for 2-(2-Methylphenyl)oxirane Synthesis and Transformation
Transition metal complexes are powerful tools for both the formation and functionalization of epoxides. mdpi.comacs.org Palladium and iron catalysts, in particular, have demonstrated significant utility in reactions involving oxiranes and their precursor olefins.
Palladium-catalyzed isomerization represents a key transformation of epoxides into synthetically useful carbonyl compounds. While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the general mechanism for palladium-catalyzed isomerization of epoxides provides a framework for understanding its potential transformations. These reactions can convert epoxides to aldehydes or ketones. google.com For instance, styrene (B11656) oxide can be isomerized to phenylacetaldehyde. google.com The process is ubiquitous for a variety of substituted alkene substrates and can involve both positional and E/Z isomerization. nih.govsioc-journal.cn
The mechanism of Pd(II)-catalyzed isomerization of alkenes often involves several potential pathways, including hydropalladation/β-hydride elimination, π-allyl complex formation, or nucleopalladation. nih.govorganic-chemistry.org In the case of epoxides, the reaction can be initiated by a palladium catalyst, often in the presence of an acid, to yield rearranged products. organic-chemistry.org For example, the isomerization of methylenecyclopropanes catalyzed by Pd(PPh₃)₄ in acetic acid proceeds via hydropalladation of the olefin by an AcO-Pd-H species. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial in directing the reaction toward the desired isomer. sioc-journal.cn
Table 1: Examples of Palladium-Catalyzed Isomerization of Epoxides
| Epoxide Substrate | Catalyst System | Product | Reference |
| Styrene Oxide | Allyl-bis(triphenylphosphite)palladium perchlorate | Phenylacetaldehyde | google.com |
| 2-Phenylpropylene oxide | Not specified | 2-Phenylpropionaldehyde | google.com |
| Methylenecyclopropanes | Pd(PPh₃)₄ / Acetic Acid | 1-Substituted or 1,1-disubstituted dienes | organic-chemistry.org |
This table presents general examples of palladium-catalyzed isomerization of related epoxides to illustrate the potential transformations applicable to this compound.
The synthesis of this compound is typically achieved through the epoxidation of its corresponding alkene, 2-methylstyrene (B165405). Iron-based catalysts are of significant interest for this transformation due to iron's low cost, low toxicity, and high natural abundance, aligning with the principles of green chemistry. rsc.orgmdpi.com Non-heme iron complexes have been developed that effectively catalyze the epoxidation of various alkenes, including challenging terminal olefins, using environmentally benign oxidants like hydrogen peroxide (H₂O₂). rsc.orgmdpi.com
Research has shown that iron(II) complexes with aminopyridine ligands are active catalysts for epoxidation with H₂O₂. rsc.org The electronic properties of the ligand, modified with either electron-donating or electron-withdrawing groups, can influence the catalyst's enantioselectivity and yield. rsc.org For instance, sterically challenging aromatic olefins such as α-methylstyrene, a close analog of 2-methylstyrene, have been epoxidized with yields up to 64%. rsc.org The development of these catalysts is a key driver in making epoxidation processes more sustainable and economically attractive. rsc.orgresearchgate.net
Table 2: Research Findings on Iron-Catalyzed Epoxidation of Styrene Derivatives
| Catalyst System | Substrate | Oxidant | Key Finding | Reference |
| Iron(II) complexes with aminopyridine ligands | Styrene derivatives | H₂O₂ | Excellent enantioselectivities and very good yields were observed for a broad substrate spectrum. rsc.org | rsc.org |
| In situ generated complex from FeCl₃·6H₂O and a Schiff base ligand | Styrene | H₂O₂ | Achieved 44% yield and 21% enantioselectivity for styrene. rsc.org | rsc.org |
| Non-heme iron complexes | Sterically challenging aromatic olefins (e.g., α-methylstyrene) | H₂O₂ | Yields up to 64% with moderate selectivity were reported. rsc.org | rsc.org |
| FeII(PBI)₃₂ | Styrene | PhINTs/H₂¹⁸O | Mechanistic studies confirmed water as the oxygen atom source for by-product styrene oxide formation during aziridination. mdpi.com | mdpi.com |
Palladium-Catalyzed Isomerization
Organocatalysis in this compound Reactions
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal- and enzyme-based catalysis. mdpi.commdpi.com For reactions involving this compound, organocatalysts offer unique modes of activation for stereoselective transformations.
The asymmetric ring-opening of epoxides with various nucleophiles is a fundamental reaction for producing chiral building blocks. acs.org Chiral organocatalysts, such as amines and thioureas, can facilitate these reactions with high enantioselectivity. mdpi.comresearchgate.net For example, chiral peptidyl thiourea (B124793) organocatalysts have been successfully used for the asymmetric ring-opening of cis-stilbene (B147466) oxides with N-phenylpiperazines, yielding chiral β-amino alcohols with up to 95% ee. researchgate.net The stereochemical outcome of such reactions can be highly dependent on the configuration of the organocatalyst. researchgate.net While direct applications to this compound are not specified, these findings demonstrate the potential of chiral organocatalysts to control the stereoselective functionalization of related aryl epoxides. The use of bifunctional organocatalysts, such as those combining a thiourea and a tertiary amine, has proven effective in domino reactions involving Michael additions and aldol (B89426) condensations. mdpi.com
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct. acs.org This "frustrated" state imparts latent reactivity that can be harnessed to activate small molecules, including epoxides. acs.orguva.nl The FLP-mediated ring-opening of monosubstituted epoxides, such as 2-phenyloxirane, has been demonstrated to yield zwitterionic heterocyclic products. uva.nlup.ptnih.gov
Chiral Organocatalyst-Mediated Ring-Opening
Biocatalysis for Enzymatic Transformations of this compound
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity under mild conditions. For this compound, enzymes, particularly epoxide hydrolases (EHs), are highly effective biocatalysts. mdpi.comresearchgate.net
Epoxide hydrolases catalyze the hydrolysis of the oxirane ring to form the corresponding vicinal diols. researchgate.net This enzymatic reaction is often highly enantioselective, allowing for the kinetic resolution of racemic epoxides to produce optically pure epoxides and diols, which are valuable chiral building blocks for pharmaceuticals and fine chemicals. mdpi.comnih.gov For instance, the biocatalytic resolution of 2-methyl-2-(aryl)alkyloxiranes has been achieved using novel bacterial epoxide hydrolases. mdpi.com
Furthermore, cascade biocatalysis, where multiple enzymatic reactions are performed in a single pot, has been developed for the efficient synthesis of chiral diols from olefins. acs.org A system co-expressing a styrene monooxygenase (for epoxidation) and an epoxide hydrolase (for ring-opening) in E. coli has been used for the enantioselective dihydroxylation of various terminal aryl olefins. acs.org Halohydrin dehalogenases have also shown utility, with the enzyme HheG from Ilumatobacter coccineus catalyzing the azide-mediated ring-opening of styrene oxide derivatives, including 2-(4-methylphenyl)oxirane, with excellent regioselectivity toward the α-position. researchgate.net
Table 3: Biocatalytic Transformations Involving Aryl Epoxides
| Enzyme System | Substrate | Transformation | Key Finding | Reference |
| Bacterial Epoxide Hydrolases | Racemic 2-methyl-2-(aryl)alkyloxiranes | Kinetic Resolution | Effective resolution to produce chiral epoxides. | mdpi.com |
| Halohydrin Dehalogenase (HheG) | 2-(4-Methylphenyl)oxirane | Azide-mediated ring-opening | Excellent regioselectivity for the α-position, yielding 2-azido-2-aryl-1-ols. | researchgate.net |
| Styrene Monooxygenase & Epoxide Hydrolase (co-expressed in E. coli) | Terminal aryl olefins | Enantioselective dihydroxylation | Cascade reaction produces (S)-vicinal diols with high enantiomeric excess and yield. | acs.org |
| Veratrol-O-demethylase | Methyl-phenyl ethers | Regioselective demethylation | Oxygen-independent methyl transfer, applicable to natural compounds. | acs.org |
Epoxide Hydrolase-Mediated Ring-Opening.mdpi.comresearchgate.net
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols by the addition of a water molecule. mdpi.com This biocatalytic approach is a key strategy in the stereoselective synthesis of chiral diols from prochiral or racemic epoxides like this compound. researchgate.net The mechanism of EHs typically involves a catalytic triad (B1167595) of amino acids, often aspartate, histidine, and another acidic residue, which facilitates the nucleophilic attack of a water molecule on one of the epoxide carbons. mdpi.comebi.ac.uk This process occurs without the need for cofactors. mdpi.com
The utility of epoxide hydrolases in synthetic chemistry is defined by their regioselectivity and stereoselectivity. niscpr.res.in Regioselectivity refers to the preference for nucleophilic attack at one of the two carbon atoms of the oxirane ring, while stereoselectivity describes the preferential formation of one enantiomer or diastereomer of the product diol. niscpr.res.in
In the case of monosubstituted epoxides like this compound, the two carbons of the epoxide ring are not equivalent. The enzymatic hydrolysis can proceed via attack at the unsubstituted (C3) or the substituted (C2) carbon atom. The outcome of the hydrolysis is highly dependent on the specific epoxide hydrolase used, as different enzymes exhibit different preferences. niscpr.res.in For instance, some EHs may preferentially attack the less sterically hindered carbon, leading to a specific regio- and stereoisomer of the corresponding 1,2-diol.
The stereoselectivity of the enzymatic reaction is crucial for producing enantiomerically pure compounds. researchgate.net Through a process known as kinetic resolution, an EH can selectively hydrolyze one enantiomer of a racemic mixture of this compound at a much faster rate than the other. This results in the formation of an enantioenriched diol and the recovery of the unreacted, enantioenriched epoxide. The efficiency of this process is often described by the enantiomeric ratio (E value). ias.ac.in
Research on microsomal epoxide hydrolase has shown its capability to hydrolyze 2-aryl-2-methyloxiranes, producing 1,2-diols with varying degrees of enantiomeric purity. ias.ac.in The stereoselectivity factor (E) for these reactions, however, can be modest, indicating that while enzymatic hydrolysis occurs, the differentiation between enantiomers may not be highly efficient with all enzymes. ias.ac.in
| Substrate | Enantiomeric Purity of Diol (%) | Stereoselectivity Factor (E) |
|---|---|---|
| 2-Methyl-2-phenyloxirane | 13-34% | 1.4-2.4 |
| 2-Methyl-2-(4-methylphenyl)oxirane | Data Not Available | Data Not Available |
To overcome limitations in the natural catalytic activity and selectivity of epoxide hydrolases, enzyme engineering techniques are employed. mdpi.com These methods, including rational design and directed evolution, aim to modify the amino acid sequence of EHs to enhance their properties for specific applications. mdpi.com
Rational design involves making specific changes to the enzyme's active site based on a detailed understanding of its structure and catalytic mechanism. mdpi.com For example, mutations can be introduced to alter the steric and electronic environment of the active site, thereby influencing the regioselectivity and stereoselectivity of the hydrolysis of substrates like this compound. A known strategy involves mutating key residues within the catalytic triad or the substrate-binding pocket. niscpr.res.in For instance, modifying the tyrosine residues that are involved in hydrogen bonding with the epoxide's oxygen atom can impact substrate positioning and, consequently, reactivity. mdpi.comniscpr.res.in
Directed evolution, on the other hand, involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements. This approach does not require prior knowledge of the enzyme's structure-function relationship. By applying selective pressure for enhanced activity or stereoselectivity towards this compound, novel EH variants with significantly improved performance can be isolated.
Regioselectivity and Stereoselectivity of Enzymatic Hydrolysis
Other Enzymatic Pathways (e.g., Reductases, Oxidases)
While epoxide hydrolases represent a primary route for the enzymatic transformation of this compound, other enzyme classes such as reductases and oxidases can also play a role in its metabolism or synthetic modification.
Carbonyl reductases, for example, are enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. washington.edu While not directly acting on the epoxide ring itself, if this compound were to be isomerized or otherwise transformed to a carbonyl-containing compound, reductases could then be employed for stereoselective reductions. mdpi.com
Oxidases, such as cytochrome P450 monooxygenases (P450s), are known to be involved in the initial formation of epoxides from alkenes. washington.edu In the context of this compound, other oxidative enzymes could potentially be involved in further transformations. For instance, aldehyde oxidases can catalyze the oxidation of aldehydes to carboxylic acids. researchgate.net If the oxirane ring were opened to form an aldehyde, this class of enzymes could facilitate its subsequent oxidation. Unspecific peroxygenases (UPOs) are another class of oxidative enzymes that can perform a variety of oxyfunctionalization reactions and have been used for the epoxidation of styrene derivatives. mdpi.com
Computational and Theoretical Studies on 2 2 Methylphenyl Oxirane
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For 2-(2-Methylphenyl)oxirane, this includes studying the intricate details of its ring-opening and isomerization reactions.
Transition State Analysis of Ring-Opening Reactions
The ring-opening of epoxides is a synthetically important reaction that can proceed through different pathways depending on the reaction conditions and the structure of the epoxide. universiteitleiden.nl Computational modeling allows for a detailed analysis of the transition states involved in these reactions, which is key to understanding their regioselectivity and stereoselectivity.
For an unsymmetrically substituted epoxide like this compound, nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. universiteitleiden.nl Under acidic conditions, the mechanism can have more SN1 character, with the attack occurring at the carbon atom that can better stabilize a positive charge. universiteitleiden.nl
Computational chemists can model these reactions by locating the transition state structures for each possible pathway. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict which pathway is kinetically favored. A lower activation energy corresponds to a faster reaction rate.
For example, a computational study of the ring-opening of aziridines, which are nitrogen analogs of epoxides, used DFT to calculate the transition states for different pathways and successfully predicted the experimentally observed regioselectivity. acs.org Similar studies on this compound would involve modeling the attack of a nucleophile at both the C2 and C3 positions of the oxirane ring and comparing the activation energies to determine the preferred site of attack. The influence of the 2-methylphenyl substituent on the stability of the transition states would be a key aspect of such an investigation.
Energy Profiles of Isomerization Pathways
In addition to ring-opening reactions, epoxides can also undergo isomerization reactions to form other isomers, such as aldehydes, ketones, or allylic alcohols. Computational modeling can be used to map out the potential energy surfaces for these isomerization pathways, providing a detailed picture of the reaction mechanism.
By calculating the energies of the starting epoxide, any intermediates, transition states, and the final products, a complete energy profile for the isomerization can be constructed. This profile reveals the feasibility of different isomerization pathways and can help to identify the most likely products.
For instance, a study on the oxidation of o-cymene (B1210590), which can lead to the formation of substituted oxiranes, used CBS-QB3 calculations to determine the stationary point energies on the potential energy surface. osti.gov These calculations revealed the energy barriers for various isomerization and decomposition pathways of the intermediate radicals, helping to explain the observed product distribution. osti.gov A similar approach could be applied to study the isomerization of this compound itself, for example, its rearrangement to 2-methylphenylacetaldehyde or other isomeric products.
The energy profiles can also shed light on the role of catalysts or different reaction conditions. By including a catalyst molecule in the computational model, one can investigate how it alters the energy landscape and promotes a specific isomerization pathway.
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying the properties of individual molecules or small molecular clusters at a static level, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves over time. mdpi.com
For this compound, MD simulations could be used to study a variety of dynamic processes. For example, simulations of the isolated molecule in the gas phase could provide further insights into its conformational dynamics, showing the transitions between different conformers over time.
More complex systems, such as this compound in a solvent, can also be modeled using MD. These simulations can reveal how the solvent molecules arrange themselves around the solute and how they influence its conformational preferences and reactivity. By analyzing the trajectories of the atoms, one can calculate various properties, such as radial distribution functions, which describe the local structure of the solvent around the solute.
Solvent Effects on Reactivity
The ring-opening of epoxides is a key reaction that is highly sensitive to solvent effects. These reactions can proceed through different mechanisms, such as SN2-type nucleophilic attack, and the stability of the transition state is often heavily influenced by the surrounding solvent molecules. Polar solvents, for instance, can stabilize charged or highly polarized transition states that occur during nucleophilic attack on the oxirane ring. Theoretical models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach allows for the calculation of how a solvent's polarity affects the activation energy of a reaction. researchgate.netnih.gov
For unsymmetrical epoxides like this compound, the regioselectivity of the ring-opening reaction (i.e., whether the nucleophile attacks the more or less substituted carbon) is also subject to solvent influence. Computational studies on similar epoxides have shown that polar protic solvents can activate the epoxide ring and stabilize intermediates, thereby influencing reactivity and selectivity. nih.gov For example, a computational study on the ring-opening of hexafluoropropylene oxide highlighted that the stability of the transition states for nucleophilic attack at the different carbon atoms of the oxirane ring dictates the reaction's regioselectivity. mdpi.com While specific computational data for this compound is not extensively documented in dedicated studies, the principles derived from related systems are applicable. The polarity and hydrogen-bonding capability of a solvent would be expected to modulate the energy barrier for the ring-opening of this compound and influence which of the two ring carbons is preferentially attacked. mdpi.comresearchgate.net
| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, D) | Type | Theoretical Influence on Epoxide Ring-Opening |
| n-Hexane | 1.89 | ~0 | Non-polar | Low stabilization of polar transition states; may favor less polar reaction pathways. |
| Toluene | 2.38 | 0.36 | Non-polar | Minimal stabilization of polar transition states. |
| Dichloromethane | 9.08 | 1.60 | Polar Aprotic | Moderate stabilization of polar transition states. |
| Tetrahydrofuran (THF) | 7.52 | 1.75 | Polar Aprotic | Good at solvating cations, can stabilize transition states with charge separation. |
| Acetonitrile | 37.5 | 3.92 | Polar Aprotic | Strong stabilization of polar and charged transition states. |
| Ethanol | 24.55 | 1.69 | Polar Protic | Can act as a nucleophile and stabilize transition states via hydrogen bonding. nih.gov |
| Water | 80.1 | 1.85 | Polar Protic | Strong stabilization of charged species and transition states through hydrogen bonding. nih.gov |
This table presents general properties of common solvents and their expected theoretical influence on epoxide reactivity based on established chemical principles. The dielectric constants and dipole moments are standard values.
Enzyme-Substrate Interactions for Biocatalytic Processes
Biocatalysis offers a powerful and selective method for transforming epoxides into high-value chiral compounds. mdpi.com Enzymes such as epoxide hydrolases (EHs) catalyze the hydrolysis of epoxides to form vicinal diols, often with high enantioselectivity. mdpi.commdpi.com Computational methods are essential for understanding and predicting the interactions between an enzyme and a substrate like this compound, which governs the efficiency and selectivity of the biocatalytic process. nih.gov
Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are primary tools used to model enzyme-substrate complexes. These studies can elucidate the binding orientation of the substrate within the enzyme's active site and identify key amino acid residues involved in catalysis. nih.govresearchgate.net For instance, in the active site of many epoxide hydrolases, a catalytic triad (B1167595), often consisting of aspartate, histidine, and another aspartate or glutamate, facilitates the ring-opening. nih.gov The nucleophilic aspartate attacks one of the epoxide carbons, forming a covalent alkyl-enzyme intermediate, which is then hydrolyzed by a water molecule activated by the histidine. nih.gov
Computational studies on the interaction of enzymes like potato epoxide hydrolase 1 (StEH1) with styrene (B11656) oxide, a structurally similar substrate, have revealed how substrate conformation within the active site determines enantio- and regioselectivity. nih.govacs.org These models show that specific interactions, such as π-π stacking between the substrate's phenyl ring and aromatic residues (e.g., histidine or tryptophan) in the active site, are crucial for stabilizing the transition state and controlling the reaction's outcome. researchgate.netd-nb.info For this compound, the ortho-methyl group would introduce specific steric constraints, and its orientation within the active site would be a critical factor for effective catalysis.
Directed evolution, guided by computational insights, can be used to engineer enzymes with enhanced activity or altered selectivity towards non-natural substrates like this compound. mdpi.comnih.gov By identifying residues that control substrate binding and catalysis, mutations can be strategically introduced to create enzyme variants optimized for a specific transformation. d-nb.info The development of biocatalysts for aryl epoxides is an active area of research, with enzymes being engineered for applications ranging from kinetic resolution to the synthesis of complex chiral building blocks. researchgate.net
| Enzyme Type | Example Enzyme (Source) | Typical Substrate Class | Key Computational Insight | Reference |
| Epoxide Hydrolase | StEH1 (Potato, Solanum tuberosum) | Aromatic epoxides (e.g., Styrene oxide) | Substrate binding mode and conformational diversity in the active site control enantioconvergence. nih.govacs.org | nih.govacs.org |
| Epoxide Hydrolase | BmEH (Bacillus megaterium) | Aromatic epoxides (e.g., Styrene oxide) | Phenyl ring stacking with active site residues (H300, W106) determines substrate orientation. researchgate.net | researchgate.net |
| Epoxide Hydrolase | LEH (Limonene Epoxide Hydrolase) | Alicyclic epoxides | Computational redesign of the active site can enhance enantioselectivity for non-natural substrates. nih.gov | nih.gov |
| Halohydrin Dehalogenase | HHDHapb (Arthrobacter sp.) | Aryl- and alkyl-substituted epoxides | Docking studies can predict how mutations in the active site improve enantioselectivity for bio-thionation. researchgate.net | researchgate.net |
| Fungal Peroxygenase | rAaeUPO (Agrocybe aegerita) | Aromatic compounds (e.g., Naphthalene) | Can catalyze epoxidation as an intermediate step for further nucleophilic ring-opening. acs.org | acs.org |
Applications of 2 2 Methylphenyl Oxirane As a Chemical Building Block
Synthetic Intermediate for Diverse Organic Scaffolds
As a synthetic intermediate, 2-(2-Methylphenyl)oxirane provides access to a variety of functionalized organic structures. The core of its utility lies in the ring-opening reactions of the epoxide group, which can proceed via nucleophilic attack under either acidic or basic conditions. jsynthchem.com This reactivity allows for the controlled introduction of new functional groups, making it a valuable synthon for constructing diverse molecular architectures.
The preparation of 1,2-diols and 1,2-aminoalcohols represents a fundamental application of this compound. These motifs are prevalent in many biologically active molecules and chiral ligands.
The synthesis of diols is typically achieved through acid-catalyzed hydrolysis, where the epoxide ring is opened by water. For aminoalcohols, the ring-opening is accomplished with an amine nucleophile. jsynthchem.comresearchgate.net The reaction of an epoxide with an amine is a key step in medicinal chemistry for producing intermediates with potential biological activity. researchgate.netresearchgate.net For instance, research has demonstrated the biocatalytic synthesis of (2S,3R)-2-Amino-3-hydroxy-4-(o-tolyl)butanoic Acid using 2-(o-tolyl)oxirane as a substrate, highlighting its utility in producing complex amino acid derivatives. wisc.edu
The regioselectivity of the amine attack on the oxirane ring can be influenced by steric hindrance and the nature of the catalyst and reactants. Studies on related systems show that amines containing electron-donating groups tend to react more efficiently. mdpi.com Furthermore, steric hindrance on the amine can slow down the nucleophilic attack. mdpi.com
Table 1: Examples of Aminoalcohol Synthesis from Epoxide Ring-Opening Reactions
| Epoxide | Amine | Catalyst/Conditions | Product | Yield | Reference(s) |
| Cyclohexene (B86901) oxide | Aniline | (R)-CuMOF-1, Toluene, 40 °C, 36h | (1R,2S)-2-(Phenylamino)cyclohexanol | 91% | rsc.org |
| Cyclohexene oxide | o-Toluidine | (R)-CuMOF-1, Toluene, 40 °C, 36h | (1R,2S)-2-(o-Tolylamino)cyclohexanol | 86% | rsc.org |
| Cyclohexene oxide | N-Methyl-o-toluidine | (R)-CuMOF-1, Toluene, 40 °C, 36h | 2-(N-(2-Methylphenyl)-N-methylamino)cyclohexanol | 19% | rsc.org |
| Styrene (B11656) oxide | Aniline | Lipozyme TL IM, continuous-flow, 35 °C | 1-Phenyl-2-(phenylamino)ethan-1-ol | 93.2% | mdpi.com |
| 2-(o-tolyl)oxirane | L-Threonine (via enzyme) | SOI/ObiH E. coli cells, PLP, Tris buffer, 37 °C | (2S,3R)-2-Amino-3-hydroxy-4-(o-tolyl)butanoic Acid | 41% | wisc.edu |
The reactivity of this compound also extends to the synthesis of complex heterocyclic structures, which form the core of many pharmaceutical and agrochemical products. mdpi.com Vinyl oxiranes, a related class of compounds, are known to undergo phosphine-catalyzed cascade reactions to construct spiro-2(3H)-furanone skeletons. acs.org
More directly, substituted tolyloxiranes have been used in cycloaddition reactions. For example, the reaction of dimethyl-3-para-tolyloxirane-2,2-dicarboxylate with benzaldehyde, catalyzed by Lewis acids like tin(II) triflate, can lead to the formation of substituted dioxolanes, which are five-membered heterocyclic rings. researchgate.net Another synthetic route involves the creation of trans-3-(2-Nitrophenyl)-N-3-tolyloxirane-2-carboxamide from 2-nitrobenzaldehyde (B1664092) and a corresponding chloroacetamide, which serves as a precursor for further heterocyclic synthesis. rsc.org These examples demonstrate that the oxirane ring can act as a linchpin in forming more elaborate cyclic and heterocyclic systems.
Table 2: Synthesis of Heterocyclic Scaffolds from Oxirane Precursors
| Oxirane Derivative | Reactant(s) | Catalyst/Conditions | Heterocyclic Product | Yield | Reference(s) |
| Dimethyl-3-para-tolyloxirane-2,2-dicarboxylate | Benzaldehyde | Y(OTf)₃, CH₂Cl₂, RT | 4-Phenyl-5-(p-tolyl)-1,3-dioxolane derivative (C-C cleavage product) | 66% | researchgate.net |
| 2-Nitrobenzaldehyde (forms oxirane in situ) | 2-Chloro-N-(m-tolyl)acetamide | EtONa, EtOH, RT, 7h | trans-3-(2-Nitrophenyl)-N-3-tolyloxirane-2-carboxamide | 76% | rsc.org |
| Vinyl Oxiranes (general) | Sulfonium (B1226848) Ylides | PPh₃ | Spiro-2(3H)-furanones | High | acs.org |
Synthesis of Diols and Aminoalcohols
Precursor in Polymer Chemistry and Materials Science
In the realm of materials science, this compound and its analogs are valuable precursors for polymers, particularly epoxy resins. solubilityofthings.com The ability of the oxirane ring to undergo ring-opening polymerization allows it to be incorporated into robust, cross-linked polymer networks. acs.org
Epoxy resins are a major class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. acs.orgpageplace.de While large-volume epoxy resins are often based on monomers like diglycidyl ether of bisphenol A (DGEBA), other epoxy compounds are frequently added to tailor the properties of the final material. acs.org
A closely related compound, o-cresyl glycidyl (B131873) ether (2-[(2-methylphenoxy)methyl]oxirane), is widely used as a reactive diluent in epoxy formulations. wikipedia.org Reactive diluents are low-viscosity epoxy compounds that reduce the viscosity of the main resin mixture, improving handling and processing characteristics, such as the ability to wet reinforcing fibers in composites. wikipedia.org Because they contain an epoxy group, they co-react with the curing agent and become a permanent part of the polymer network, which minimizes the leaching that can occur with non-reactive diluents. Given its structural similarity, this compound can function in a similar capacity, acting as a viscosity-reducing monomer that gets chemically integrated into the final thermoset.
Advanced composite materials, which consist of a polymer matrix reinforced with high-strength fibers like carbon or glass, rely heavily on high-performance thermosetting resins. Epoxy resins are a dominant matrix material in this field due to their excellent mechanical properties and adhesion to reinforcing fibers. acs.orgtoraytac.com
Incorporation into Polymer Networks for Coatings and Adhesives
Role as a Reactive Intermediate in Specialized Chemical Processes
This compound, also known as o-methylstyrene oxide, serves as a pivotal reactive intermediate in a variety of specialized chemical processes. Its utility stems from the inherent strain within the three-membered oxirane ring, which makes it susceptible to nucleophilic attack and subsequent ring-opening. cymitquimica.com This reactivity allows for the strategic introduction of new functional groups and the construction of complex molecular frameworks. The presence of the 2-methylphenyl group can also influence the regioselectivity and stereoselectivity of these transformations.
The fundamental reactivity of this compound involves the opening of the epoxide ring, a reaction that can be catalyzed by either acids or bases. evitachem.com Under acidic conditions, the epoxide oxygen is protonated, creating a more electrophilic species that is readily attacked by weak nucleophiles. In base-catalyzed ring-opening, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. evitachem.com This versatile reactivity profile enables its use as a key building block in the synthesis of a wide range of valuable chemical entities.
Ring-Opening Reactions for the Synthesis of Functionalized Molecules
The most prominent application of this compound as a reactive intermediate is in ring-opening reactions. These reactions are a powerful tool for creating polyfunctional compounds in a regio- and stereoselective manner. researchgate.net By selecting the appropriate nucleophile and reaction conditions, chemists can synthesize diverse products such as β-amino alcohols, β-aminothioethers, and chiral tertiary alcohols. nih.govresearchgate.net
For instance, the reaction with amines leads to the formation of β-amino alcohols, which are significant structural motifs in many biologically active compounds and pharmaceutical intermediates. researchgate.netrsc.org Similarly, reaction with organometallic reagents can provide access to chiral tertiary alcohols. nih.gov The regioselectivity of the nucleophilic attack—whether it occurs at the more or less substituted carbon of the oxirane ring—is a critical factor in these syntheses. researchgate.net
| Oxirane Substrate | Nucleophile | Catalyst/Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Cyclohexene Oxide | N-methyl-o-toluidine | (R)-CuMOF-1 | β-Amino alcohol | Yield: 19%; Enantiomeric Excess: 43% ee. The lower efficiency was attributed to steric constraints. | rsc.org |
| 2,2-Disubstituted Terminal Epoxides | Amine | Isopropanol, 90 °C | β-Amino tertiary alcohol | Selective reaction at the terminal position, yielding the product in 90% yield. | nih.gov |
| 2,2-Disubstituted Terminal Epoxides | Alkynyl lithium reagent | - | Chiral tertiary alcohol | Highly regioselective reaction, affording the product in >99% yield. | nih.gov |
Lewis Acid-Catalyzed Rearrangements
Beyond ring-opening with external nucleophiles, this compound and related epoxides can undergo intramolecular rearrangements when treated with Lewis acids. This process, often referred to as the Meinwald rearrangement, transforms the epoxide into a carbonyl compound, typically an aldehyde or a ketone. rsc.org The outcome of the rearrangement depends on the migratory aptitude of the substituents on the oxirane ring. rsc.org
Research has shown that various Lewis acids can effectively catalyze this isomerization. For example, bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has been demonstrated to be an efficient catalyst for the rearrangement of diaryl-epoxides into their corresponding acetaldehydes with high yields. conicet.gov.ar This transformation provides a direct synthetic route from epoxides to valuable carbonyl compounds.
| Epoxide Substrate | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|
| trans-2-(4-Methylphenyl)-3-phenyloxirane | 5 min | 2-(4-Methylphenyl)-2-phenylacetaldehyde | 90% | conicet.gov.ar |
| trans-2-(4-Fluorophenyl)-3-phenyloxirane | 5 min | 2-(4-Fluorophenyl)-2-phenylacetaldehyde | 92% | conicet.gov.ar |
| trans-2-(4-Cyanophenyl)-3-phenyloxirane | 10 min | 2-(4-Cyanophenyl)-2-phenylacetaldehyde | 85% | conicet.gov.ar |
Role in Cascade Reactions
The reactivity of the oxirane ring can also be harnessed to initiate cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex cyclic structures. While not always involving this compound itself, related vinyl oxiranes are recognized as versatile building blocks in such transformations. acs.org For example, phosphine-catalyzed cascade reactions of vinyl oxiranes with sulfonium compounds have been developed to construct complex spiro-2(3H)-furanone skeletons in a highly diastereoselective manner. acs.org In these processes, the oxirane acts as a latent reactive intermediate that, upon activation, triggers a sequence of bond-forming events to rapidly build molecular complexity. This highlights the potential of oxirane intermediates like this compound in advanced, step-economical synthetic strategies. acs.org
Advanced Spectroscopic Characterization Techniques for 2 2 Methylphenyl Oxirane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Monitoring
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including 2-(2-Methylphenyl)oxirane. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to assign the specific protons and carbons within the molecule.
In a study, the ¹H NMR spectrum of a related compound, 2-((2-fluoro-6-methylphenoxy)methyl)oxirane, showed distinct signals for the aromatic, methyl, and oxirane ring protons. rsc.org For instance, the methyl protons appeared as a singlet at 2.28 ppm, while the oxirane ring protons exhibited complex multiplets between 2.74 and 4.25 ppm due to their diastereotopic nature and coupling with each other. rsc.org Similarly, the ¹³C NMR spectrum provided signals for each unique carbon, including those in the aromatic ring, the methyl group, and the oxirane ring. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the structure of complex molecules by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks within a molecule. emerypharma.com For this compound, COSY would show correlations between the protons on the oxirane ring and any adjacent protons, helping to confirm their connectivity. emerypharma.comuvic.ca
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other, with cross-peaks indicating which proton is attached to which carbon. emerypharma.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. emerypharma.comcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes more). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. columbia.edu For this compound, HMBC could show correlations between the methyl protons and the aromatic ring carbons, as well as the oxirane ring carbons.
These 2D NMR methods, often used in combination, provide a comprehensive and detailed map of the molecular structure. rsc.org
In Situ NMR for Reaction Kinetics
In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR spectrometer. nih.gov This method allows for the observation of the disappearance of reactants, the appearance of products, and the formation of any transient intermediates over the course of a reaction. nih.gov For reactions involving this compound, such as ring-opening reactions, in situ NMR can provide valuable kinetic data. scholaris.ca By tracking the change in concentration of specific proton or carbon signals belonging to the starting material and products over time, reaction rates and mechanisms can be elucidated. nih.govscholaris.ca
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of an epoxide is characterized by specific absorption bands corresponding to the vibrations of the oxirane ring. The C-O-C stretching vibrations of the oxirane ring typically appear in the fingerprint region of the spectrum. For instance, the formation of an oxirane ring in one study was confirmed by the appearance of a peak at a wavenumber of 1240 cm⁻¹. researchgate.net Another study notes that peaks around 1844 cm⁻¹ can be related to the carbons in the oxirane ring. researchgate.net Additionally, the spectrum of this compound would show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the methyl and oxirane groups. libretexts.org For a related compound, (2S)-2-Methyl-2-(4-methylphenyl)oxirane, characteristic IR peaks were observed at 2982, 2924, 1517, 1066, 864, and 816 cm⁻¹. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification and structural elucidation. The molecular weight of this compound is 134.17 g/mol . nih.gov
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. uni-saarland.de The resulting mass spectrum shows a molecular ion peak (M+) corresponding to the intact molecule and various fragment ion peaks. For this compound, the mass spectrum would likely show a molecular ion peak at m/z 134. nih.gov Common fragmentation pathways for epoxides can involve cleavage of the C-C or C-O bonds of the oxirane ring. The fragmentation of this compound is expected to produce characteristic ions, with major peaks potentially appearing at m/z 119, 105, and 91, corresponding to the loss of a methyl group, a formyl group, or the entire oxirane moiety, respectively. The NIST Mass Spectrometry Data Center lists major peaks for this compound at m/z values of 119, 134, and 77. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of the liquid this compound itself may be challenging, this technique is invaluable for determining the absolute stereochemistry and conformation of its solid derivatives. researchgate.net For example, if this compound is reacted to form a crystalline product, X-ray analysis of that product can reveal the relative and absolute configuration of the stereocenters, which can then be correlated back to the starting epoxide. researchgate.net This is particularly important for enantiomerically pure or enriched samples.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Determination
Chiral chromatography is the primary method for determining the enantiomeric purity of chiral compounds like this compound. openochem.org This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. openochem.org
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are commonly used for this purpose. chiralpedia.com By passing a solution of the chiral epoxide through a chiral column, the two enantiomers will elute at different retention times. openochem.org The relative areas of the two peaks in the resulting chromatogram correspond to the relative amounts of each enantiomer, allowing for the calculation of the enantiomeric excess (ee). openochem.org For example, the enantiomeric excess of various 2,2-disubstituted terminal epoxides has been successfully determined using both chiral HPLC and GC. nih.gov The choice between HPLC and GC often depends on the volatility and thermal stability of the compound. chiralpedia.com
Table of Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Key Findings/Data |
| ¹H NMR | 2-((2-fluoro-6-methylphenoxy)methyl)oxirane | δ 2.28 (s, 3H, CH₃), 2.74 (dd, 1H, oxirane-H), 2.85-2.91 (m, 1H, oxirane-H), 3.35 (m, 1H, oxirane-H), 3.98 (dd, 1H, CH₂), 4.25 (dd, 1H, CH₂) rsc.org |
| ¹³C NMR | 2-((2-fluoro-6-methylphenoxy)methyl)oxirane | δ 21.00 (CH₃), 44.57 (oxirane-CH₂), 50.10 (oxirane-CH), 70.40 (OCH₂) rsc.org |
| IR | (2S)-2-Methyl-2-(4-methylphenyl)oxirane | ν 2982, 2924, 1517, 1066, 864, 816 cm⁻¹ nih.gov |
| IR | Epoxidized oil | Oxirane ring formation confirmed by a peak at 1240 cm⁻¹ researchgate.net |
| MS (EI) | This compound | Molecular Weight: 134.17 g/mol . Major m/z peaks: 119, 134, 77 nih.gov |
| Chiral HPLC/GC | 2,2-Disubstituted terminal epoxides | Used to determine enantiomeric excess (ee) values ranging from 67% to >99% nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
